molecular formula C23H14N2O5S2 B2583665 N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide CAS No. 881295-31-4

N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide

Cat. No.: B2583665
CAS No.: 881295-31-4
M. Wt: 462.49
InChI Key: KJMVLEXOVOPHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide is a synthetic small molecule offered for research purposes, particularly in the field of neuroscience and ion channel studies. While specific pharmacological data for this compound is not yet available in the literature, its core structure shares key characteristics with a class of N-sulfonyl compounds that are under investigation as inhibitors of neuronal voltage-gated calcium channels . Research on related N-sulfonylphenoxazines has demonstrated that the sulfonamide group contributes to superior stability in plasma and liver microsome models compared to their acyl counterparts, suggesting enhanced metabolic resilience for research applications . These related compounds are noted for their potential to inhibit Cav2.2 (N-type) calcium channels, a validated pharmacological target for neuropathic pain . Molecular modeling of these inhibitors suggests a mechanism of action that involves binding within the channel's selectivity filter region, hindering the conformational changes required for channel opening and calcium ion flux . This compound is provided to facilitate advanced in vitro studies aimed at exploring structure-activity relationships and mechanisms of ion channel modulation. This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(benzenesulfonyl)-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O5S2/c26-22(15-10-12-24-13-11-15)25(32(28,29)16-6-2-1-3-7-16)19-14-20-21(30-23(27)31-20)18-9-5-4-8-17(18)19/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMVLEXOVOPHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 2,4-Dimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide

This analog (CAS 518052-68-1) shares the naphthooxathiolone core and sulfonamide group but differs in substituents:

  • Molecular Formula: C₁₉H₁₅NO₄S₂ (vs. C₂₃H₁₅N₂O₅S₂ for the target compound).
  • Key Differences: The analog lacks the isonicotinamide moiety and phenylsulfonyl group, instead incorporating a 2,4-dimethylbenzenesulfonamide group.
Property Target Compound 2,4-Dimethyl Analog
Molecular Weight ~449.5 g/mol (estimated) 385.5 g/mol
Core Structure Naphtho[2,1-d][1,3]oxathiol-2-one Naphtho[2,1-d][1,3]oxathiol-2-one
Sulfonamide Substituent Phenylsulfonyl + isonicotinamide 2,4-Dimethylbenzenesulfonamide
Synthetic Yield (Typical) Not reported Commercially available (98% purity)

Functional Group Impact on Bioactivity

  • Sulfonamide Groups : Enhance solubility and binding to biological targets (e.g., carbonic anhydrase inhibitors). The phenylsulfonyl group in the target compound may improve metabolic stability compared to the 2,4-dimethyl analog .

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